molecular formula C9H22Br2N2 B7829845 4-(Piperidin-1-YL)butan-1-amine dihydrobromide

4-(Piperidin-1-YL)butan-1-amine dihydrobromide

Cat. No.: B7829845
M. Wt: 318.09 g/mol
InChI Key: VLYDNOPVGAJMTA-UHFFFAOYSA-N
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Description

4-(Piperidin-1-YL)butan-1-amine dihydrobromide is a chemical compound that features a piperidine ring, a common structural motif in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-YL)butan-1-amine dihydrobromide typically involves the reaction of 4-chlorobutan-1-amine with piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the piperidine ring. The resulting product is then treated with hydrobromic acid to form the dihydrobromide salt.

Reaction Conditions:

    Reagents: 4-chlorobutan-1-amine, piperidine, hydrobromic acid

    Solvent: Typically anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-YL)butan-1-amine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

4-(Piperidin-1-YL)butan-1-amine dihydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-YL)butan-1-amine dihydrobromide involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The piperidine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This interaction can lead to changes in neurotransmitter release and uptake, ultimately affecting neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a similar structure but lacking the butan-1-amine side chain.

    4-(Piperidin-1-YL)butan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    N-Methylpiperidine: A methylated derivative of piperidine.

Uniqueness

4-(Piperidin-1-YL)butan-1-amine dihydrobromide is unique due to its combination of a piperidine ring and a butan-1-amine side chain, which imparts distinct chemical and biological properties. This structural arrangement allows for versatile chemical reactivity and potential therapeutic applications, distinguishing it from other piperidine derivatives.

Properties

IUPAC Name

4-piperidin-1-ylbutan-1-amine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2BrH/c10-6-2-5-9-11-7-3-1-4-8-11;;/h1-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYDNOPVGAJMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCN.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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